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Compound of Interest

Compound Name: BWX 46

Cat. No.: B12815159 Get Quote

As a comprehensive search for a substance specifically denoted as "BWX 46" has not yielded

dedicated scientific literature under this identifier, this guide synthesizes information on a

closely related and likely identical peptide, Bis(31/31'){[Cys31, Nva34]NPY(27–36)-NH2}, which

is referred to as BWX-46 in primary literature. This technical guide provides an in-depth

overview of its physical and chemical properties, biological activity, and the experimental

protocols used for its characterization.

Core Substance Identification
BWX 46 is a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist.[1][2][3] It is

a synthetic peptide dimer derived from the C-terminal fragment of Neuropeptide Y.

Physical and Chemical Properties
A summary of the key physical and chemical properties of BWX 46 is presented in Table 1.

Table 1: Physical and Chemical Properties of BWX 46
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Property Value Source

CAS Number 172997-92-1 [1]

Molecular Weight 2597.09 g/mol [1][2]

Molecular Formula C₁₁₆H₁₈₆N₃₆O₂₈S₂ [1][4]

Sequence YINLCTRXRY YINLCTRXRY [1]

Modifications

X = Nva, Tyr-10 = C-terminal

amide, X = Nva, Tyr-10* = C-

terminal amide, Disulfide

bridge between 5 - 5*

[1]

Purity
>98% (as determined by

HPLC)
[4]

Solubility Soluble to 10 mg/ml in water. [1]

Storage Desiccate at -20°C. [1]

Biological Activity
BWX 46 is a highly selective agonist for the NPY Y5 receptor, which is implicated in the

regulation of food intake.[2][3] Its binding affinities (Ki) for various NPY receptor subtypes are

summarized in Table 2.

Table 2: Receptor Binding Affinity (Ki) of BWX 46

Receptor Ki (nM) Source

Y5 0.85 [1][2]

Y1 42 [1][2]

Y2 3015 [1][2]

Y4 245 [1][2]
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In functional assays, BWX 46 has been shown to inhibit cAMP synthesis in cells expressing the

Y5 receptor, with a potency comparable to that of native NPY.[3] Furthermore,

intrahypothalamic administration of BWX 46 in rats has been observed to stimulate food intake

in a gradual manner, with a maximal effect observed 8 hours post-injection.[3]

Experimental Protocols
The following sections detail the methodologies for the synthesis, characterization, and

biological evaluation of BWX 46.

Peptide Synthesis and Purification
The synthesis of BWX 46 is achieved through solid-phase peptide synthesis (SPPS).

Protocol:

Resin Swelling: Rink amide resin is swelled in N,N-dimethylformamide (DMF) for 15 minutes.

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of

20% piperidine in DMF.

Amino Acid Coupling: The subsequent Fmoc-protected amino acid is pre-activated with a

coupling reagent such as HBTU and coupled to the deprotected resin. The completion of the

coupling reaction is monitored using a ninhydrin test.

Iterative Cycling: The deprotection and coupling steps are repeated for each amino acid in

the peptide sequence.

Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers.

Dimerization: The crude linear peptides are subjected to an oxidation reaction to form the

disulfide bridge between the cysteine residues, resulting in the dimeric structure of BWX 46.

Purification: The final product is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Characterization: The purity and identity of the synthesized peptide are confirmed by

analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay
The affinity of BWX 46 for NPY receptor subtypes is determined through competitive

radioligand binding assays.

Protocol:

Cell Culture: Cells stably expressing the desired human NPY receptor subtype (Y1, Y2, Y4,

or Y5) are cultured to confluence.

Membrane Preparation: Cell membranes are prepared by homogenization and

centrifugation. Protein concentration is determined using a standard protein assay.

Binding Reaction: Cell membranes are incubated with a fixed concentration of a suitable

radioligand (e.g., ¹²⁵I-labeled Peptide YY) and increasing concentrations of the competitor

ligand (BWX 46).

Incubation: The binding reaction is allowed to reach equilibrium by incubating at room

temperature for a specified time.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed

with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity retained on the filters is quantified using a gamma

counter.

Data Analysis: The concentration of BWX 46 that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then

calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay
The functional activity of BWX 46 as a Y5 receptor agonist is assessed by its ability to inhibit

adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
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Protocol:

Cell Culture: Cells expressing the NPY Y5 receptor are seeded in multi-well plates and

grown to a suitable confluency.

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent the degradation of cAMP.

Stimulation: Cells are then treated with a cAMP-stimulating agent (e.g., forskolin) in the

presence of varying concentrations of BWX 46.

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a

competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer

(TR-FRET) based assay.

Data Analysis: The concentration of BWX 46 that causes a 50% inhibition of the forskolin-

stimulated cAMP production (IC₅₀) is calculated.

In Vivo Food Intake Study
The orexigenic (appetite-stimulating) effect of BWX 46 is evaluated in a rat model.

Protocol:

Animal Model: Adult male Sprague-Dawley rats are used for the study.

Surgical Cannulation: A guide cannula is stereotaxically implanted into the hypothalamus of

each rat under anesthesia.

Acclimatization: The animals are allowed to recover from surgery and are acclimated to the

experimental conditions.

Intrahypothalamic Injection: BWX 46, dissolved in a suitable vehicle, is microinjected directly

into the hypothalamus through the implanted cannula.
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Food Intake Measurement: The cumulative food intake of each rat is measured at various

time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

Data Analysis: The food intake of the BWX 46-treated group is compared to that of a vehicle-

treated control group to determine the effect of the compound on appetite.

Visualizations
NPY Y5 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by the NPY Y5 receptor.
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Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Food Intake Study
The diagram below outlines the general workflow for assessing the effect of BWX 46 on food

intake in rats.
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Caption: In Vivo Food Intake Study Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12815159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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